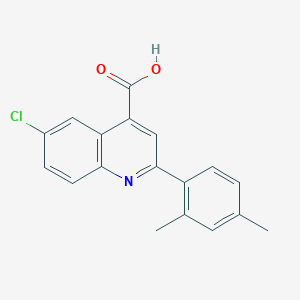

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline derivatives, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its potential in drug development.

Synthesis Analysis

The synthesis of quinoline derivatives, such as the 6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, has been described using a three-step one-pot synthesis method from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is noted for its simplicity, tolerance of a wide range of substituents, and good yields, which suggests that it could be adapted for the synthesis of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with appropriate modifications to the starting materials and conditions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core, such as the chloro group and the dimethylphenyl group in the case of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, can significantly influence the compound's chemical properties and biological activity. The presence of the carboxylic acid group suggests potential reactivity and the ability to form derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including derivatization to enhance their properties for analytical purposes. For instance, carboxylic acids can be derivatized to form highly sensitive fluorescent derivatives for detection in high-performance liquid chromatography (HPLC). This is achieved by reacting the carboxylic acid with specific reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone or 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide, under optimized conditions . These reactions are important for the analysis of carboxylic acids and their metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid group in 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid implies that it has acidic properties and can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The chlorine substituent can also affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions. The specific physical properties, such as solubility, melting point, and boiling point, would depend on the precise structure and substituents of the compound, which are not detailed in the provided papers .

Applications De Recherche Scientifique

Synthesis and Molecular Rearrangement

Research has demonstrated the potential of using 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives in the synthesis of various complex molecular structures. For instance, Klásek et al. (2003) explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement, showcasing the versatility of quinoline derivatives in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).

Novel Synthesis Approaches

Innovative synthesis methods have been developed using quinoline derivatives. For example, Li, Wang, and Zou (2017) presented a three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, highlighting the compound's role in creating new quinoline derivatives for medicinal chemistry (Li, Wang, & Zou, 2017).

Cytotoxic Activity and Anticancer Potential

Some studies have focused on the cytotoxic properties of quinoline derivatives. Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which include quinoline analogs, for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial Activity

Raghavendra, Naik, and Sherigara (2006) explored the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters, evaluating their antibacterial activity. This indicates the potential use of quinoline derivatives in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Molecular Docking and Fluorescent Probes

Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, conducting molecular docking studies to understand their mechanism of action as potential anticancer agents. This research underlines the role of quinoline derivatives in drug discovery and molecular biology (Bhatt, Agrawal, & Patel, 2015).

Mécanisme D'action

Target of action

Quinoline compounds are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the particular substituents on the quinoline ring .

Mode of action

Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

Biochemical pathways

The specific biochemical pathways affected by a quinoline compound would depend on its specific structure and the biological target it interacts with. Quinoline compounds have been found to interfere with various biochemical pathways, including those involved in cell division, signal transduction, and enzyme activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline compounds can vary widely depending on their specific chemical structure. Factors that can influence these properties include the compound’s lipophilicity, its ability to form hydrogen bonds, and its molecular size .

Result of action

The molecular and cellular effects of a quinoline compound would depend on its specific structure and the biological target it interacts with. Quinoline compounds have been found to have various effects, including antibacterial, antifungal, antimalarial, and anticancer activities .

Action environment

The action, efficacy, and stability of a quinoline compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the compound’s solubility and stability can be affected by the pH of its environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-13(11(2)7-10)17-9-15(18(21)22)14-8-12(19)4-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYWORQSTPNLBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.